molecular formula C10H14N6O B5289518 [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide

[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide

Cat. No.: B5289518
M. Wt: 234.26 g/mol
InChI Key: KCVPOXLJTFMVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields. This compound is a member of the triazine family and has been found to exhibit unique properties that make it useful in a range of applications.

Mechanism of Action

The mechanism of action of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes in plants, leading to their death. This mechanism of action makes it a promising candidate for use as a herbicide.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant biochemical or physiological effects on humans or animals. This makes it a safe compound to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide in laboratory experiments is its safety profile. This compound has been shown to have no significant effects on humans or animals, making it a safe compound to work with. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide. One potential direction is the further study of its herbicidal properties and its potential use as a herbicide. Another direction is the study of its potential use as a fungicide. Additionally, further research could be conducted to better understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of [4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide can be carried out using various methods. One of the most common methods involves the reaction of 4-chloro-6-methoxy-1,3,5-triazine with cyclopropylamine followed by the addition of ethylcyanamide. This reaction results in the formation of the desired compound.

Scientific Research Applications

[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]ethylcyanamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of agriculture, where it has been found to exhibit herbicidal properties. This compound has also been studied for its potential use as a fungicide.

Properties

IUPAC Name

[4-(cyclopropylamino)-6-methoxy-1,3,5-triazin-2-yl]-ethylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O/c1-3-16(6-11)9-13-8(12-7-4-5-7)14-10(15-9)17-2/h7H,3-5H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPOXLJTFMVKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C#N)C1=NC(=NC(=N1)NC2CC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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